Isbogrel

Description

Properties

IUPAC Name |

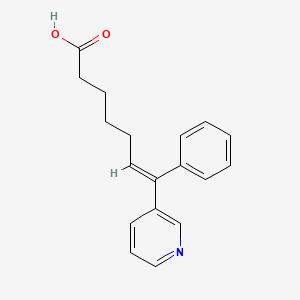

(E)-7-phenyl-7-pyridin-3-ylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)12-6-2-5-11-17(15-8-3-1-4-9-15)16-10-7-13-19-14-16/h1,3-4,7-11,13-14H,2,5-6,12H2,(H,20,21)/b17-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPBQLKEHGGKKD-GZTJUZNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CCCCCC(=O)O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\CCCCC(=O)O)/C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021133 | |

| Record name | Isbogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89667-40-3 | |

| Record name | Isbogrel | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89667-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isbogrel [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089667403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isbogrel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6E)-7-phenyl-7-(pyridin-3-yl)hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISBOGREL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HGB7P08R36 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Isabgol (Psyllium) Fiber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isabgol, derived from the husks of Plantago ovata seeds, is a widely recognized dietary fiber with significant therapeutic benefits. Its mechanism of action is not merely a simple bulking effect but a complex interplay of physicochemical properties within the gastrointestinal (GI) tract, modulation of the gut microbiota, and subsequent systemic effects on metabolic health. This technical guide provides an in-depth exploration of the core mechanisms through which Isabgol fiber exerts its physiological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Physicochemical Properties and Gastrointestinal Effects

The primary actions of Isabgol fiber in the gut are dictated by its unique physicochemical characteristics. Composed predominantly of a highly branched arabinoxylan polysaccharide, Isabgol husk possesses an exceptional capacity to absorb and retain water, forming a viscous, gel-like substance.[1][2][3][4][5]

1.1. Water-Holding Capacity and Gel Formation:

Upon hydration, Isabgol husk swells to form a mucilaginous gel. This property is central to its laxative effects. The gel increases the bulk, moisture content, and viscosity of the stool, facilitating easier passage and alleviating constipation. A key characteristic of this gel is its resistance to fermentation in the colon, allowing it to retain its water-holding capacity throughout the large intestine. This results in softer, more lubricated stools.

-

Experimental Protocol: Water-Binding and Swelling Capacity Determination

-

Objective: To quantify the ability of Isabgol fiber to absorb and retain water.

-

Methodology: A known weight of dry Isabgol husk powder (e.g., 1 gram) is mixed with a measured volume of distilled water (e.g., 10 mL). The mixture is allowed to hydrate for a specified period (e.g., 30 minutes) at room temperature. The sample is then centrifuged at a defined speed (e.g., 2000 rpm) for a set duration (e.g., 10 minutes) to separate the hydrated fiber from the excess water. The supernatant is decanted and its volume measured.

-

Calculation:

-

Water-Binding Capacity (g/g): (Weight of hydrated sample - Initial weight of dry sample) / Initial weight of dry sample.

-

Swelling Capacity (mL/g): (Volume of hydrated sample - Initial volume of dry sample) / Initial weight of dry sample.

-

-

1.2. Effects on Stool Characteristics:

Clinical studies have consistently demonstrated the positive impact of Isabgol supplementation on stool parameters.

| Parameter | Effect of Isabgol Supplementation | Reference |

| Stool Water Content | Increased from a mean of 71% to 74% with 10 g/day of psyllium. | |

| Stool Frequency | Increased by approximately three bowel movements per week. | |

| Stool Consistency | Improved, leading to softer and more formed stools. | |

| Stool Weight | Significantly increased both wet and dry stool weights. |

Modulation of Gut Microbiota

Isabgol fiber acts as a prebiotic, promoting the growth and activity of beneficial gut bacteria. While it is only partially fermented, this process leads to the production of short-chain fatty acids (SCFAs) and modulates the composition of the gut microbiome.

2.1. Prebiotic Effect and SCFA Production:

The fermentation of Isabgol fiber by colonic bacteria yields SCFAs such as butyrate, propionate, and acetate. These molecules serve as an energy source for colonocytes, possess anti-inflammatory properties, and contribute to overall gut health. Studies have shown that Isabgol supplementation can lead to an increase in SCFA-producing bacteria.

2.2. Changes in Gut Microbiota Composition:

Sequencing of the 16S rRNA gene has revealed that Isabgol supplementation can significantly alter the gut microbial landscape.

| Bacterial Genera | Change with Isabgol Supplementation in Constipated Individuals | Reference |

| Lachnospira | Increased | |

| Faecalibacterium | Increased | |

| Phascolarctobacterium | Increased | |

| Veillonella | Increased | |

| Sutterella | Increased | |

| Uncultured Coriobacteria | Decreased | |

| Christensenella | Decreased |

-

Experimental Protocol: 16S rRNA Gene Sequencing for Gut Microbiota Analysis

-

Objective: To characterize the composition of the gut microbiota before and after Isabgol supplementation.

-

Methodology:

-

Fecal Sample Collection and DNA Extraction: Fecal samples are collected from subjects at baseline and after a period of Isabgol supplementation. Total microbial DNA is extracted from the samples using a commercially available kit.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified from the extracted DNA using specific primers.

-

Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared. High-throughput sequencing is then performed on a platform such as Illumina MiSeq.

-

Bioinformatic Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold. Taxonomic assignment of the OTUs is performed using a reference database like Greengenes or SILVA. Alpha and beta diversity analyses are conducted to assess within-sample and between-sample diversity, respectively. Statistical analyses are used to identify significant differences in the abundance of specific taxa between the baseline and post-intervention groups.

-

-

Systemic Metabolic Effects

Beyond its effects on the gastrointestinal tract, Isabgol fiber has profound impacts on systemic metabolic health, particularly in the regulation of cholesterol and blood glucose levels.

3.1. Cholesterol-Lowering Mechanism:

The primary mechanism for the hypocholesterolemic effect of Isabgol is the sequestration of bile acids in the gut.

-

Bile Acid Binding: The viscous gel formed by Isabgol traps bile acids in the small intestine, preventing their reabsorption into the enterohepatic circulation.

-

Increased Bile Acid Synthesis: To compensate for the fecal loss of bile acids, the liver increases the synthesis of new bile acids from cholesterol.

-

Upregulation of LDL Receptors: This increased demand for cholesterol leads to the upregulation of LDL receptor expression on hepatocytes.

-

Reduced Plasma LDL Cholesterol: The increased number of LDL receptors enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL levels.

A meta-analysis of 28 trials found that a median dose of 10.2 g/day of psyllium significantly lowered LDL cholesterol by -0.33 mmol/L.

3.2. Glycemic Control Mechanism:

Isabgol fiber improves glycemic control through several mechanisms that modulate glucose absorption and insulin sensitivity.

-

Delayed Gastric Emptying: The viscous gel formed by Isabgol slows the rate at which stomach contents are emptied into the small intestine.

-

Slowed Glucose Absorption: This delay, along with the physical barrier created by the gel, reduces the rate of carbohydrate digestion and glucose absorption in the small intestine. This blunts postprandial blood glucose spikes.

-

Improved Insulin Sensitivity: By reducing the glycemic load of meals and promoting a healthier gut microbiome, Isabgol can enhance insulin sensitivity over time. A meta-analysis of 35 randomized controlled trials demonstrated that psyllium significantly reduced fasting blood glucose and HbA1c in individuals with type 2 diabetes.

Conclusion

The mechanism of action of Isabgol fiber is a sophisticated process that extends from the physical alteration of luminal contents to the modulation of the gut microbiome and systemic metabolic pathways. Its high water-holding capacity and gel-forming properties directly influence stool characteristics, providing an effective treatment for constipation. Furthermore, its ability to sequester bile acids and slow carbohydrate absorption underpins its utility in managing hypercholesterolemia and improving glycemic control. The prebiotic effects of Isabgol contribute to a healthier gut microbial ecosystem. This comprehensive understanding of Isabgol's multifaceted mechanisms is crucial for researchers, scientists, and drug development professionals in harnessing its full therapeutic potential.

References

A Technical Guide to the Composition and Polysaccharide Structure of Isabgol (Psyllium) Husk

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Isabgol, derived from the husk of Plantago ovata seeds, is a well-recognized source of dietary fiber with significant applications in the pharmaceutical and food industries. Its physiological effects are primarily attributed to its unique chemical composition, dominated by a highly branched polysaccharide. This technical guide provides an in-depth analysis of the chemical makeup of Isabgol husk and the intricate structure of its principal polysaccharide, arabinoxylan. It consolidates quantitative data, details common experimental protocols for extraction and analysis, and presents visual diagrams to illustrate structural and functional relationships, serving as a comprehensive resource for scientific and development purposes.

Chemical Composition of Isabgol Husk

Isabgol husk is predominantly composed of carbohydrates, with dietary fiber being the most significant fraction.[1] The husk is characterized by a very low content of protein and fat. The high fiber content, particularly the soluble fraction, is responsible for the husk's notable physicochemical properties, such as its ability to absorb water and form a viscous gel.[2]

Macronutrient and Fiber Profile

The bulk of Isabgol husk consists of dietary fiber, which is a complex mixture of soluble and insoluble polysaccharides. The soluble fiber component is largely responsible for its health benefits, including effects on glycemic control and cholesterol levels.

Table 1: Macronutrient and Fiber Composition of Isabgol Husk

| Constituent | Value Range | Notes |

| Total Carbohydrates | ~85 g / 100 g | The majority of carbohydrates are in the form of dietary fiber. |

| Total Dietary Fiber | 71 - 85 g / 100 g | Comprises both soluble and insoluble fractions. |

| Soluble Fiber | 30 - 55% of total fiber | Forms a gel-like substance in water; responsible for most of the husk's metabolic effects. |

| Insoluble Fiber | 25 - 50% of total fiber | Adds bulk to stool and aids in regular bowel movements. |

| Protein | 0.94 - 2.5 g / 100 g | Contains albumin (35.8%), globulin (23.9%), and prolamin (11.7%). |

| Fat | ~0.5 - 0.6 g / 100 g | Primarily unsaturated fatty acids, including linoleic (40.6%) and oleic (39.1%) acids from residual seed oil. |

| Ash | ~4.07 g / 100 g | Represents the total mineral content. |

Mineral Content

Isabgol husk contains trace amounts of essential minerals, as shown in the table below.

Table 2: Mineral Content of Isabgol Husk

| Mineral | Value per 100 g |

| Calcium | ~200 mg |

| Iron | ~4.3 mg |

Source:

The Polysaccharide Structure of Isabgol Husk

The primary active component of Isabgol husk is a complex, highly branched heteropolysaccharide known as arabinoxylan, which can constitute over 60% of the husk's total weight. The specific structure of this arabinoxylan is responsible for its high water-holding capacity, viscosity, and gel-forming properties.

Arabinoxylan Backbone and Branching

The arabinoxylan in Isabgol husk consists of a primary backbone of β-(1→4)-linked D-xylopyranose (xylose) residues. This linear chain is extensively substituted at the C-2 and/or C-3 positions, making it one of the most complex arabinoxylans found in nature. This high degree of branching prevents the polysaccharide chains from aligning and crystallizing, thus enhancing their solubility and interaction with water.

Side-Chain Composition

The side chains are diverse and contribute significantly to the polysaccharide's overall structure and function. They are primarily composed of:

-

L-arabinofuranose (arabinose) units.

-

D-xylose units.

-

An aldobiouronic acid, which has been identified as 2-O-(α-D-galactopyranosyluronic acid)-L-rhamnose.

The presence of acidic sugar residues like galacturonic acid gives the polysaccharide a net negative charge and influences its ion-binding capacity.

Caption: Simplified structure of Isabgol husk arabinoxylan.

Monosaccharide Profile

The relative proportions of constituent monosaccharides can vary slightly depending on the source and analytical method. However, xylose and arabinose are consistently the most abundant sugars.

Table 3: Monosaccharide Composition of Isabgol Husk Polysaccharides (% of total)

| Monosaccharide | Reported Value 1 (%) | Reported Value 2 (%) | Reported Value 3 (%) |

| Xylose | 59.0 | 74.6 | 56.72 |

| Arabinose | - | 22.6 | 21.96 |

| Rhamnose | 3.0 | - | 1.50 |

| Galacturonic Acid | - | 5.0 - 8.0 | - |

| Galactose | 3.7 | - | 3.76 |

| Glucose | 3.5 | - | 0.64 |

| Mannose | 1.6 | - | 0.40 |

Sources: Value 1, Value 2, Value 3

Experimental Protocols for Analysis

The characterization of Isabgol husk involves a series of standardized procedures for extraction, compositional analysis, and structural elucidation.

Polysaccharide Extraction and Isolation

A common method for isolating the polysaccharide mucilage from Isabgol husk is aqueous extraction followed by solvent precipitation.

Protocol: Aqueous Extraction of Polysaccharide

-

Soaking: Suspend raw Isabgol husk in deionized water (a common ratio is 1:57 w/v).

-

Heating: Heat the suspension in a water bath to approximately 79-80°C with occasional stirring for 2-2.5 hours to facilitate the release of the mucilage.

-

Cooling & Hydration: Allow the mixture to cool to room temperature and let it stand overnight to ensure complete hydration and swelling of the polysaccharide.

-

Precipitation: Add a non-solvent, typically 2-3 volumes of ethanol or acetone, to the aqueous dispersion while stirring. This will cause the polysaccharide to precipitate out of the solution.

-

Separation: Collect the precipitated polysaccharide by filtration or centrifugation.

-

Washing: Wash the collected precipitate successively with the non-solvent (e.g., ethanol, acetone) to remove residual water and low molecular weight impurities.

-

Drying: Dry the purified polysaccharide in a vacuum oven or by lyophilization to obtain a fine powder.

Caption: Workflow for Isabgol polysaccharide extraction.

Compositional Analysis

Standard methods are employed to quantify the primary components of the husk.

-

Moisture Content: Determined using a forced-draft oven by heating a known weight of the sample at 105°C for approximately 2 hours, or until a constant weight is achieved (AACC Method 44-15A).

-

Crude Protein, Fat, and Fiber: Standard AACC (American Association of Cereal Chemists) or AOAC (Association of Official Analytical Chemists) methods are typically used for quantification.

Structural Elucidation Techniques

A combination of spectroscopic and analytical techniques is required to determine the complex structure of the polysaccharide.

-

Fourier Transform Infrared (FTIR) Spectroscopy: Used to identify key functional groups and glycosidic linkages. Characteristic absorption peaks for Isabgol arabinoxylan include O-H stretching (~3400 cm⁻¹), C=O stretching from uronic acids (~1744 cm⁻¹), and C-O-C vibrations of glycosidic bonds (~1145 cm⁻¹). The region between 920-1020 cm⁻¹ is indicative of the arabinose-to-xylose ratio.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the anomeric configuration (α or β) of the monosaccharide units and the specific linkages between them.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Used after acid hydrolysis, reduction, and acetylation (to form alditol acetates) to quantify the monosaccharide composition.

-

Rheology: A Brookfield viscometer or a rheometer is used to measure the flow behavior of polysaccharide solutions, confirming properties like shear-thinning (pseudoplasticity), which is characteristic of Isabgol mucilage.

Structure-Function Relationship

The unique, highly branched structure of Isabgol arabinoxylan directly correlates with its critical functional properties and physiological effects. The extensive side chains prevent aggregation and create a large surface area for interaction with water, leading to its remarkable water-holding capacity and the formation of a high-viscosity gel. This gel is central to its mechanism of action in the gastrointestinal tract.

Caption: The relationship between structure and function.

Conclusion

Isabgol husk is a complex biomaterial whose functionality is dictated by its chemical composition, particularly the structure of its dominant arabinoxylan polysaccharide. The combination of a β-(1→4)-linked xylan backbone with extensive and diverse side chains results in a polymer with exceptional water-holding and gel-forming capabilities. A thorough understanding of this structure and the methods used for its characterization is essential for its effective utilization in drug development, functional foods, and other advanced material applications.

References

Isabgol's Impact on Gut Microbiota and Fermentation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isabgol, the husk from Plantago ovata seeds, is a widely recognized soluble fiber with significant effects on gut health. Beyond its physical properties as a bulk-forming laxative, Isabgol exerts considerable influence on the composition and metabolic activity of the gut microbiota. This technical guide provides an in-depth analysis of Isabgol's interactions with gut microbes, its fermentation profile, and the subsequent downstream effects on host physiology. It has become increasingly evident that Isabgol's benefits are not solely derived from its partial fermentation into short-chain fatty acids (SCFAs) but also from a distinct, fermentation-independent mechanism involving the modulation of bile acid metabolism and activation of the farnesoid X receptor (FXR). This document synthesizes current research to provide a comprehensive resource on the multifaceted role of Isabgol in the gut ecosystem, offering valuable insights for research and development in digestive health and therapeutics.

Introduction

The human gut is a complex ecosystem harboring a vast community of microorganisms that play a pivotal role in health and disease. Dietary fibers are key modulators of this ecosystem. Isabgol, commonly known as psyllium, is a soluble, gel-forming fiber that is only partially fermented by the gut microbiota.[1] Its high water-holding capacity contributes to its well-known effects on stool bulk and consistency.[2] However, emerging research highlights its prebiotic potential and its ability to influence host metabolic pathways through microbial and non-microbial mechanisms. This guide delves into the technical details of these interactions, providing a comprehensive overview for scientific professionals.

Effects on Gut Microbiota Composition

Isabgol supplementation has been shown to significantly alter the composition of the gut microbiota, with effects varying between healthy individuals and those with conditions such as constipation.

Key Microbial Changes

Studies utilizing 16S rRNA gene sequencing have consistently demonstrated that Isabgol promotes the growth of beneficial bacteria. In constipated individuals, Isabgol supplementation has been associated with an increased abundance of several key genera known for their roles in gut health.[2][3] These include:

-

Lachnospira : A producer of butyrate, a crucial energy source for colonocytes.

-

Faecalibacterium : Another prominent butyrate producer with anti-inflammatory properties.

-

Roseburia : Also known to produce butyrate.[4]

-

Veillonella : A lactate-utilizing bacterium.

-

Sutterella : Its role is less clear, but it has been associated with changes in the gut environment.

Conversely, a decrease in genera such as Christensenella and uncultured Coriobacteria has been observed in constipated subjects after Isabgol supplementation. In healthy adults, the effects on microbial composition are present but generally less pronounced, with observed increases in Veillonella and decreases in Subdoligranulum.

Quantitative Data on Microbial Abundance

The following table summarizes the observed changes in the relative abundance of key bacterial genera following Isabgol (Psyllium) intervention in constipated individuals, as reported in scientific literature.

| Bacterial Genus | Direction of Change | Health Status of Subjects | Reference |

| Lachnospira | Increased | Constipated | |

| Faecalibacterium | Increased | Constipated | |

| Phascolarctobacterium | Increased | Constipated | |

| Veillonella | Increased | Constipated & Healthy | |

| Sutterella | Increased | Constipated | |

| Uncultured Coriobacteria | Decreased | Constipated | |

| Christensenella | Decreased | Constipated | |

| Subdoligranulum | Decreased | Healthy |

Fermentation and Short-Chain Fatty Acid (SCFA) Production

Isabgol is considered a partially fermentable fiber. Its viscous nature and complex structure make it less accessible to microbial enzymes compared to other soluble fibers like inulin.

SCFA Profile

The fermentation of Isabgol by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate. However, studies have shown that Isabgol is a less potent SCFA producer compared to more readily fermentable fibers. In constipated individuals, Isabgol supplementation has been linked to alterations in the levels of acetate and propionate. In vitro fermentation studies have shown that psyllium leads to a preferential production of propionate over butyrate.

Quantitative Data on SCFA Production

The table below presents data on SCFA concentrations from in vitro fermentation studies and clinical trials involving Isabgol (Psyllium).

| SCFA | Change with Psyllium | Concentration (in vitro) | Concentration (in vivo - fecal) | Reference |

| Acetate | Modest Increase/Variable | ~58-61% of total SCFAs | Variable | |

| Propionate | Modest Increase/Variable | ~33-38% of total SCFAs | Significant reduction reported in one study (from 178 to 161 µmol/g) | |

| Butyrate | Modest Increase/Variable | ~6-8% of total SCFAs | Variable |

Fermentation-Independent Mechanism: Bile Acid Metabolism and FXR Activation

A significant and increasingly recognized mechanism of Isabgol's action is its ability to influence bile acid metabolism, independent of its fermentation.

Bile Acid Sequestration and Synthesis

Isabgol's viscous fibers can bind to bile acids in the small intestine, leading to their increased excretion in the feces. This interruption of the enterohepatic circulation of bile acids triggers a compensatory increase in the synthesis of new bile acids from cholesterol in the liver. This process contributes to the cholesterol-lowering effects of Isabgol.

Farnesoid X Receptor (FXR) Signaling

Paradoxically, while increasing fecal bile acid excretion, Isabgol has been shown to increase serum bile acid levels. These elevated serum bile acids act as signaling molecules, activating the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Activation of FXR has been demonstrated to be central to Isabgol's protective effects against colitis. This activation suppresses pro-inflammatory signaling pathways.

Quantitative Data on Bile Acid and FXR-Target Gene Changes

The following table summarizes the quantitative changes observed in bile acid metabolism and the expression of FXR target genes following Isabgol (Psyllium) intervention.

| Parameter | Direction of Change | Fold/Percentage Change | Reference |

| Fecal Bile Acid Excretion | Increased | Significantly greater than control | |

| Serum Bile Acid Levels | Increased | - | |

| Bile Acid Pool Size | Increased | ~2.6-fold increase vs. cellulose | |

| Cholesterol 7α-hydroxylase (CYP7A1) activity | Increased | Significantly higher than control | |

| Fgf15 (FXR target gene) expression | Reduced in some disease models | - | |

| Ibabp (FXR target gene) expression | Reduced in some disease models | - |

Experimental Protocols

16S rRNA Gene Sequencing for Microbiota Analysis

A typical workflow for analyzing the impact of Isabgol on the gut microbiota using 16S rRNA gene sequencing is as follows:

-

Fecal Sample Collection and DNA Extraction:

-

Fecal samples are collected from subjects before and after the intervention period (e.g., 4 weeks of Isabgol supplementation).

-

Microbial DNA is extracted from approximately 200 mg of stool using a commercial kit such as the QIAamp DNA Stool Mini Kit (Qiagen) or a modified phenol-chloroform extraction method. The extraction process typically involves mechanical lysis (bead-beating), chemical lysis, and purification steps to obtain high-quality DNA.

-

-

PCR Amplification of the 16S rRNA Gene:

-

The V3-V4 hypervariable regions of the 16S rRNA gene are amplified using universal primers (e.g., 341F: 5'-CCTACGGGNGGCWGCAG-3' and 806R: 5'-GACTACHVGGGTATCTAAT-3').

-

PCR is performed using a high-fidelity polymerase. A typical thermal cycling protocol is:

-

Initial denaturation at 95°C for 3 minutes.

-

25-30 cycles of:

-

Denaturation at 95°C for 30 seconds.

-

Annealing at 55°C for 30 seconds.

-

Extension at 72°C for 30 seconds.

-

-

Final extension at 72°C for 5 minutes.

-

-

-

Library Preparation and Sequencing:

-

PCR products are purified and indexed for sequencing on a platform such as the Illumina MiSeq.

-

-

Bioinformatic Analysis:

-

Raw sequencing reads are processed using a pipeline such as QIIME 2 (Quantitative Insights Into Microbial Ecology).

-

This includes quality filtering, denoising (e.g., with DADA2 or Deblur), and clustering of sequences into Amplicon Sequence Variants (ASVs).

-

Taxonomic assignment is performed against a reference database (e.g., Greengenes or SILVA).

-

Alpha and beta diversity analyses are conducted to assess within-sample diversity and between-sample differences in microbial composition.

-

Differential abundance analysis (e.g., using ANCOM or DESeq2) is used to identify specific taxa that are significantly altered by the Isabgol intervention.

-

In Vitro Fermentation Model

To study the direct fermentation of Isabgol by the gut microbiota:

-

Preparation of Fecal Inoculum:

-

Fresh fecal samples from healthy donors are collected and homogenized in an anaerobic buffer (e.g., phosphate-buffered saline with reducing agents).

-

-

Fermentation Setup:

-

Anaerobic batch culture fermenters are set up with a basal nutrient medium containing peptone, yeast extract, and salts.

-

Isabgol (or other fiber substrates as controls) is added to the vessels.

-

The vessels are inoculated with the fecal slurry.

-

-

Incubation and Sampling:

-

The fermenters are incubated at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).

-

Samples are collected at various time points for analysis of pH, gas production, and SCFA concentrations.

-

SCFA Analysis by Gas Chromatography (GC)

-

Sample Preparation:

-

Fecal or fermentation samples are homogenized and acidified (e.g., with hydrochloric or formic acid) to protonate the SCFAs.

-

An internal standard (e.g., 2-ethylbutyric acid) is added.

-

SCFAs are extracted into an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).

-

-

GC Analysis:

-

The extracted SCFAs are analyzed using a gas chromatograph equipped with a flame ionization detector (FID).

-

A capillary column suitable for SCFA separation is used (e.g., a DB-23 column).

-

A typical temperature program involves an initial hold followed by a gradual increase in temperature to separate the different SCFAs based on their boiling points.

-

Quantification is performed by comparing the peak areas of the SCFAs to those of known standards.

-

Mandatory Visualizations

Signaling Pathway: Isabgol's Influence on Bile Acid Metabolism and FXR Activation

Caption: Isabgol's fermentation-independent mechanism of action.

Experimental Workflow: Investigating Isabgol's Effects on the Gut Microbiome

Caption: A typical experimental workflow for studying Isabgol's effects.

Conclusion

Isabgol's influence on the gut microbiome is a complex interplay of partial fermentation and a significant, fermentation-independent modulation of host bile acid metabolism. While its role in promoting the growth of beneficial, butyrate-producing bacteria is noteworthy, particularly in constipated individuals, the activation of the FXR signaling pathway via altered bile acid levels presents a compelling mechanism for its anti-inflammatory effects. This dual action underscores the multifaceted benefits of Isabgol for gut health. For researchers and drug development professionals, understanding these distinct yet complementary pathways is crucial for harnessing the full therapeutic potential of this well-established dietary fiber. Future research should continue to elucidate the precise molecular interactions between Isabgol, the gut microbiota, and host signaling pathways to further refine its application in promoting digestive and overall health.

References

- 1. Dietary psyllium increases fecal bile acid excretion, total steroid excretion and bile acid biosynthesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Psyllium, not pectin or guar gum, alters lipoprotein and biliary bile acid composition and fecal sterol excretion in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of dietary fiber on serum bile acids in patients with chronic cholestatic liver disease under ursodeoxycholic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Biochemical Characterization of Isabgol (Psyllium) Dietary Fiber: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isabgol, derived from the seeds of Plantago ovata, is a rich source of dietary fiber, renowned for its diverse health benefits, including improving gut health, lowering cholesterol, and regulating blood glucose levels. This technical guide provides an in-depth biochemical characterization of Isabgol dietary fiber, focusing on its chemical composition, physicochemical properties, and the experimental methodologies used for its analysis. Detailed protocols for key experiments are provided, alongside visual representations of its physiological mechanisms of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of Isabgol.

Chemical Composition

Isabgol husk is predominantly composed of carbohydrates, with a significant portion being dietary fiber. The primary active component is a highly branched arabinoxylan polysaccharide.

Proximate Analysis

The general chemical composition of Isabgol husk is summarized in the table below. Values can vary slightly based on the source and processing methods.

| Component | Content ( g/100g ) | References |

| Total Carbohydrates | ~84.98 | |

| Total Dietary Fiber | 61.5 - 78 | [1][2] |

| Moisture | 4.9 - 6.83 | [1] |

| Ash | 4.07 - 4.1 | |

| Crude Protein | 0.94 - 3.9 | |

| Crude Fat | 0.09 - 1.2 |

Dietary Fiber Composition

Isabgol is a rich source of both soluble and insoluble dietary fiber. The high proportion of soluble fiber contributes to its characteristic gel-forming property.

| Fiber Type | Percentage of Total Fiber | References |

| Soluble Fiber | ~70% | |

| Insoluble Fiber | ~30% |

Monosaccharide Composition of Arabinoxylan

The primary polysaccharide in Isabgol husk is arabinoxylan, which is composed of a xylose backbone with arabinose side chains. Other monosaccharides are present in smaller quantities.

| Monosaccharide | Content (%) | References |

| Xylose | 56.72 - 64.23 | |

| Arabinose | 13.38 - 21.96 | |

| Rhamnose | 1.43 - 5 | |

| Galacturonic Acid | 5 - 8 | |

| Galactose | 3.64 - 3.76 | |

| Glucose | 0.64 - 1.89 | |

| Mannose | 0.40 |

Physicochemical Properties

The therapeutic effects of Isabgol are largely attributed to its unique physicochemical properties, including its high water-holding capacity, viscosity, and ability to be fermented by gut microbiota.

| Property | Value | References |

| Water-Holding Capacity (WHC) | Up to 10 times its dry weight | |

| Soluble/Insoluble Fiber Ratio | 70/30 | |

| Viscosity | High, dependent on concentration, temperature, and pH | |

| Bile Acid Binding | Binds to cholic and deoxycholic acid |

Experimental Protocols

Determination of Soluble and Insoluble Dietary Fiber

This protocol is based on the AOAC Official Method 991.43, with modifications for highly viscous samples like Isabgol.

Principle: The sample is enzymatically digested with heat-stable α-amylase, protease, and amyloglucosidase to remove starch and protein. Soluble and insoluble fiber fractions are then separated and quantified gravimetrically.

Apparatus:

-

Beakers (400 mL)

-

Water bath (shaking)

-

pH meter

-

Filtration flasks

-

Crucibles with fritted disk (coarse porosity)

-

Muffle furnace

-

Desiccator

-

Centrifuge (capable of 3000 x g)

-

Sonicator

Reagents:

-

Phosphate buffer (0.08 M, pH 6.0)

-

Heat-stable α-amylase solution

-

Protease solution

-

Amyloglucosidase solution

-

Sodium hydroxide solution (0.275 N)

-

Hydrochloric acid solution (0.325 N)

-

95% Ethanol

-

Acetone

-

Celite (filter aid)

Procedure:

-

Sample Preparation: Weigh duplicate 1.0 g samples into 400 mL beakers.

-

Enzymatic Digestion (Starch and Protein Removal):

-

Add 50 mL of phosphate buffer to each beaker.

-

Add 0.1 mL of heat-stable α-amylase solution.

-

Cover beakers with aluminum foil and incubate in a boiling water bath for 15 minutes with continuous agitation.

-

Cool to room temperature.

-

Adjust pH to 7.5 with 10 mL of 0.275 N NaOH.

-

Add 5 mg of protease.

-

Incubate at 60°C for 30 minutes with continuous agitation.

-

Cool and adjust pH to 4.5 with 10 mL of 0.325 N HCl.

-

Add 0.3 mL of amyloglucosidase solution.

-

Incubate at 60°C for 30 minutes with continuous agitation.

-

-

Separation of Insoluble and Soluble Fiber:

-

To precipitate soluble fiber, add 280 mL of 95% ethanol (preheated to 60°C) to the enzyme digest.

-

Let the precipitate form at room temperature for 60 minutes.

-

Modification for Isabgol: Due to high viscosity, sonicate the solution for 15 minutes.

-

Centrifuge the sonicated solution at 3000 x g for 20 minutes.

-

-

Insoluble Dietary Fiber (IDF) Isolation:

-

Decant the supernatant into a separate beaker for soluble fiber determination.

-

Wash the pellet (insoluble fiber) with two 20 mL portions of 78% ethanol, then two 10 mL portions of 95% ethanol, and finally with two 10 mL portions of acetone.

-

Dry the crucible containing the residue overnight in a 105°C oven.

-

Cool in a desiccator and weigh.

-

Determine protein and ash content of the residue.

-

-

Soluble Dietary Fiber (SDF) Isolation:

-

Filter the supernatant from the centrifugation step through a pre-tared crucible containing Celite.

-

Wash the residue with two 20 mL portions of 78% ethanol, then two 10 mL portions of 95% ethanol, and finally with two 10 mL portions of acetone.

-

Dry the crucible containing the residue overnight in a 105°C oven.

-

Cool in a desiccator and weigh.

-

Determine protein and ash content of the residue.

-

-

Calculation:

-

Total Dietary Fiber (TDF) = (Weight of residue - protein - ash) / Initial sample weight x 100

-

Calculate IDF and SDF similarly from their respective residues.

-

Viscosity Measurement

Principle: The viscosity of an Isabgol solution is determined using a rotational viscometer, which measures the torque required to rotate a spindle at a constant speed while submerged in the sample.

Apparatus:

-

Rotational viscometer (e.g., Brookfield viscometer)

-

Beakers

-

Water bath for temperature control

-

Magnetic stirrer and stir bars

Procedure:

-

Sample Preparation: Prepare Isabgol solutions of desired concentrations (e.g., 1%, 2% w/v) in distilled water. Allow the solutions to hydrate for a specified time (e.g., 2 hours) at a controlled temperature.

-

Measurement:

-

Calibrate the viscometer according to the manufacturer's instructions.

-

Place the Isabgol solution in a beaker and equilibrate to the desired temperature in a water bath.

-

Immerse the appropriate spindle into the solution to the marked level.

-

Start the viscometer at a specific speed (e.g., 60 rpm) and allow the reading to stabilize.

-

Record the viscosity reading in centipoise (cP) or milliPascal-seconds (mPa·s).

-

Repeat the measurement at different shear rates (spindle speeds) to assess the shear-thinning behavior.

-

Water-Holding Capacity (WHC)

Principle: WHC is the quantity of water that remains bound to the hydrated fiber following the application of an external force (centrifugation).

Apparatus:

-

Centrifuge tubes (50 mL)

-

Centrifuge

-

Analytical balance

-

Vortex mixer

Procedure:

-

Weigh 0.5 g of dry Isabgol powder into a pre-weighed 50 mL centrifuge tube.

-

Add 30 mL of distilled water and vortex for 1 minute to ensure complete dispersion.

-

Allow the sample to hydrate for 24 hours at room temperature.

-

Centrifuge at 3000 x g for 20 minutes.

-

Carefully decant the supernatant.

-

Weigh the centrifuge tube containing the hydrated pellet.

-

Calculation:

-

WHC (g water/g dry sample) = (Weight of hydrated pellet - Weight of dry sample) / Weight of dry sample

-

Mechanisms of Action: Signaling Pathways and Workflows

Cholesterol-Lowering Mechanism

Isabgol fiber lowers cholesterol primarily by increasing the excretion of bile acids. This mechanism is illustrated below.

Caption: Isabgol's cholesterol-lowering pathway.

Blood Glucose Regulation Mechanism

The viscous gel formed by Isabgol in the gastrointestinal tract slows down the digestion and absorption of carbohydrates, leading to better glycemic control.

Caption: Mechanism of blood glucose regulation by Isabgol.

Interaction with Gut Microbiota and SCFA Production

Isabgol fiber acts as a prebiotic, promoting the growth of beneficial gut bacteria and the production of short-chain fatty acids (SCFAs).

Caption: Isabgol's prebiotic effect on gut microbiota.

Conclusion

Isabgol dietary fiber possesses a unique biochemical profile, characterized by a high concentration of soluble, highly branched arabinoxylan. Its significant water-holding capacity and viscosity are central to its physiological effects on cholesterol and glucose metabolism. Furthermore, its fermentability by the gut microbiota underscores its role as a prebiotic. The standardized experimental protocols provided in this guide offer a framework for the consistent and accurate analysis of Isabgol's properties, facilitating further research and development of its therapeutic applications.

References

The Ancient Panacea: A Technical Guide to the Historical Uses of Isabgol (Psyllium) in Traditional Medicine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plantago ovata, commonly known as Isabgol or Psyllium, has a rich history of medicinal use spanning millennia, deeply rooted in traditional healing systems such as Ayurveda and Unani.[1] Native to the Mediterranean region and West Asia, this humble herb has been revered for its therapeutic properties, particularly for digestive health.[2] This technical guide provides an in-depth analysis of the historical and traditional applications of Isabgol, presenting quantitative data, experimental insights, and the underlying mechanisms of action as understood by both ancient wisdom and modern science.

Historical and Traditional Preparations and Dosages

Isabgol's primary medicinal component is the husk of its seeds, which contains a high concentration of mucilaginous fiber.[3] This hydrophilic fiber forms a gel-like substance when it comes into contact with water, a property that is central to its therapeutic effects.[4] Traditional medicinal systems have harnessed this characteristic in various preparations to treat a wide array of ailments.

Ayurvedic Perspective

In Ayurveda, Isabgol is described as having a sweet (Madhura) and astringent (Kashaya) taste, a cooling potency (Shita), and a sweet post-digestive effect (Vipaka).[5] It is considered a mild laxative (Mriduvirechan Dravya) that pacifies the Vata and Pitta doshas. Its primary indication in Ayurvedic texts is for Vibandha (constipation).

Unani Perspective

In the Unani system of medicine, Isabgol, known as Ispaghula, is also recognized for its laxative properties in treating Qabz (constipation). Unani texts describe three types of Isabgol based on color (white, red, and black), with the white variety being considered the most effective. Its temperament is described as cold and moist.

The following table summarizes the traditional preparations and dosages of Isabgol for various conditions as documented in traditional texts and ethnobotanical records.

| Condition | Traditional System | Preparation | Dosage |

| Constipation (Vibandha / Qabz) | Ayurveda, Unani | 1-2 teaspoons of Isabgol husk mixed with a glass of warm water or milk. | Taken once or twice daily, often before bedtime. |

| Diarrhea (Atisara) | Ayurveda | 1-2 teaspoons of Isabgol mixed with curd or yogurt. | Taken during the day to absorb excess water in the intestines. |

| Hyperlipidemia (High Cholesterol) | Ayurveda, Persian | 1 tablespoon of Isabgol mixed with water or warm milk. | Taken after dinner. |

| Hyperglycemia (High Blood Sugar) | Ayurveda | 1 tablespoon of Isabgol in a glass of water. | Taken after meals. |

| Irritable Bowel Syndrome (Grahani) | Ayurveda | Seeds are fried in ghee and consumed. | 3 to 5 grams of the seed powder. |

| Acidity (Amlapitta) | Ayurveda | Isabgol taken with cold milk. | As needed to soothe the stomach lining. |

| Weight Management | Traditional Use | 1 tablespoon in lukewarm water. | Taken 30 minutes before meals. |

Phytochemical Composition

The therapeutic efficacy of Isabgol is primarily attributed to its rich phytochemical profile, dominated by soluble and insoluble fibers.

| Component | Percentage in Husk | Key Properties |

| Mucilage (Arabinoxylan) | ~70% | A highly branched polysaccharide that forms a gel in water, responsible for the bulk-forming laxative effect. |

| Insoluble Fiber (Cellulose, Lignin) | Varies | Adds bulk to the stool and aids in intestinal transit. |

| Flavonoids | Present | Possess antioxidant and anti-inflammatory properties. |

| Saponins | Present | May contribute to the cholesterol-lowering effects. |

| Tannins | Present | Known for their astringent properties. |

| Alkaloids | Present | A diverse group of compounds with various potential pharmacological activities. |

Mechanisms of Action: Traditional and Modern Perspectives

Bulk-Forming Laxative Effect

The primary and most well-understood mechanism of Isabgol is its action as a bulk-forming laxative. The high mucilage content of the husk absorbs water in the gastrointestinal tract, swelling to form a gelatinous mass. This increases the volume and water content of the stool, making it softer and easier to pass, thereby relieving constipation.

Interaction with Gut Microbiota and Production of Short-Chain Fatty Acids (SCFAs)

Modern research has illuminated a more complex mechanism involving the gut microbiota. While largely non-fermentable, a portion of Isabgol's fiber can be fermented by colonic bacteria to produce short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs have numerous beneficial effects on gut health, including serving as an energy source for colonocytes and exhibiting anti-inflammatory properties.

Activation of Farnesoid X Receptor (FXR)

Recent studies in animal models have suggested that Isabgol may exert some of its anti-inflammatory effects through the activation of the farnesoid X receptor (FXR), a nuclear receptor involved in bile acid metabolism. Psyllium has been shown to increase serum bile acids, which in turn activate FXR, leading to a downstream anti-inflammatory cascade.

Experimental Protocols from Cited Studies

To provide a framework for future research, this section outlines the methodologies of key clinical trials that have investigated the efficacy of Isabgol.

Study 1: Moderation of Lactulose-Induced Diarrhea by Psyllium (Washington et al., 1998)

-

Objective: To determine how psyllium modifies whole-gut transit of a lactulose-containing meal.

-

Study Design: A randomized, crossover study.

-

Participants: Eight healthy subjects.

-

Intervention: Participants consumed 20 mL of lactulose three times daily, with or without 3.5 g of psyllium three times daily.

-

Methodology:

-

A radiolabeled lactulose-containing test meal was administered.

-

Gastric emptying, small bowel transit, and colonic transit were measured using gamma scintigraphy.

-

Breath hydrogen concentrations were measured to assess fermentation.

-

-

Key Findings: Psyllium significantly delayed gastric emptying and reduced the acceleration of colon transit.

Study 2: Psyllium in Maintaining Remission in Ulcerative Colitis (Fernández-Bañares et al., 1999)

-

Objective: To assess the efficacy and safety of Plantago ovata seeds compared to mesalamine in maintaining remission in ulcerative colitis.

-

Study Design: An open-label, parallel-group, multicenter, randomized clinical trial.

-

Participants: 105 patients with ulcerative colitis in remission.

-

Intervention:

-

Group 1: 10 g of Plantago ovata seeds twice daily.

-

Group 2: 500 mg of mesalamine three times daily.

-

Group 3: A combination of both treatments at the same dosages.

-

-

Methodology:

-

Patients were randomized to one of the three treatment groups.

-

The primary outcome was the maintenance of remission for 12 months.

-

Fecal butyrate levels were also measured.

-

-

Key Findings: Plantago ovata seeds were found to be as effective as mesalamine in maintaining remission in ulcerative colitis.

Study 3: In Vitro Fermentation of Psyllium Husk

-

Objective: To examine the fermentation patterns, gas volumes, and short-chain fatty acid profiles of psyllium compared to other fibers.

-

Study Design: An established in vitro fermentation model simulating colonic fermentation.

-

Methodology:

-

Fecal samples from human donors are collected and prepared to create a fecal slurry.

-

The fecal slurry is incubated with different fiber substrates (e.g., psyllium, inulin) in an anaerobic environment.

-

Gas production (hydrogen, methane) is measured over time (e.g., at 4, 8, 12, and 24 hours).

-

Samples are collected at various time points to analyze the concentration of short-chain fatty acids (acetate, propionate, butyrate) using gas chromatography.

-

Changes in pH of the fermentation medium are also monitored.

-

-

Key Findings: Psyllium is fermented to a lesser extent than some other soluble fibers like inulin, leading to lower gas production. It does, however, lead to a significant increase in the production of SCFAs.

Conclusion

Isabgol (Psyllium) possesses a long and well-documented history of use in traditional medicine, particularly for the management of digestive ailments. Its efficacy, primarily attributed to the high mucilage content of its seed husks, is now being further elucidated by modern scientific research. The mechanisms of action, including its bulk-forming properties, interaction with the gut microbiota to produce beneficial short-chain fatty acids, and potential activation of the farnesoid X receptor, provide a scientific basis for its traditional applications. For drug development professionals, Isabgol presents a promising natural product with a strong safety profile and multiple therapeutic targets. Further research into its specific molecular interactions and the optimization of its use in combination with other therapies could unlock its full potential in modern medicine.

References

- 1. The Effect of Psyllium Husk on Intestinal Microbiota in Constipated Patients and Healthy Controls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Randomised clinical trial: mixed soluble/insoluble fibre vs. psyllium for chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. HealthSy | Order Medicines Online, Online Doctor Consultations, Home Healthcare Services, Healthcare Products, In-Clinic Appointments [healthsy.app]

- 5. nakraayurveda.com [nakraayurveda.com]

An In-depth Technical Guide to the Rheological Properties of Isabgol (Psyllium) Hydrogels

For Researchers, Scientists, and Drug Development Professionals

Isabgol, also known as psyllium husk, is a natural, biodegradable polymer derived from the seeds of Plantago ovata. It has garnered significant attention in pharmaceutical research due to its versatile properties, including its exceptional water-absorbing and gel-forming capabilities.[1] This technical guide provides a comprehensive overview of the rheological properties of Isabgol hydrogels, offering valuable insights for their application in drug delivery systems and other pharmaceutical formulations.

Core Rheological Characteristics

Isabgol hydrogels exhibit non-Newtonian, pseudoplastic (shear-thinning) behavior.[2][3][4][5] This means their viscosity decreases as the applied shear rate increases. This property is crucial for various applications, from ease of manufacturing to administration. The flow behavior index "n" for Isabgol dispersions is consistently less than 1, confirming their shear-thinning nature.

The viscoelastic nature of Isabgol gels is also a key characteristic. For many formulations, the storage modulus (G') is greater than the loss modulus (G''), indicating a more solid-like, elastic behavior. However, this can be modulated by blending Isabgol with other polymers, such as gelatin, which can alter the rheological profile to be more liquid-like (G'' > G').

Factors Influencing Rheological Properties

The rheological behavior of Isabgol gel is highly dependent on several factors, including concentration, temperature, and pH. Understanding these influences is critical for designing formulations with desired characteristics.

1. Effect of Concentration:

As the concentration of Isabgol husk in a dispersion increases, the viscosity and gel strength also increase significantly. This is attributed to the formation of a more extensive and entangled network of polysaccharide chains, leading to greater resistance to flow.

| Concentration of Isabgol Husk (%) | Apparent Viscosity (mPa·s) at 60 rpm | Consistency Index (K) (mPa·sⁿ) | Flow Behavior Index (n) | Reference |

| 1% in distilled water | 137.6 ± 1.3531 | - | - | |

| Blends with Gelatin (100PH) | - | 291.82 ± 10.53 | 0.284 ± 0.04 | |

| Blends with Gelatin (75PH + 25G) | - | 530.59 ± 10.92 | 0.05 ± 0.005 | |

| Blends with Gelatin (50PH + 50G) | - | 49.303 ± 4.17 | 0.275 ± 0.04 |

2. Effect of Temperature:

The viscosity of Isabgol gel generally decreases as the temperature increases. This is a typical behavior for polymer solutions, as higher temperatures lead to increased molecular motion and a reduction in intermolecular interactions. The relationship between viscosity and temperature for Isabgol dispersions often follows the Arrhenius equation.

| Temperature (°K) | Viscosity of 1% Isabgol Husk in Distilled Water (mPa·s) | Reference |

| 298.15 | 137.6 ± 1.3531 | |

| 313.15 | Lower than at 298.15 K | |

| 333.15 | Significantly lower than at 298.15 K |

3. Effect of pH:

The pH of the medium has a significant impact on the viscosity of Isabgol gel. Generally, viscosity increases when moving from acidic to basic pH. The highest viscosity for a 1% w/v Isabgol husk dispersion was observed in distilled water, compared to acidic (0.1 N HCl) and neutral buffer (pH 7.4) media. This is likely due to changes in the ionization of the polysaccharide's functional groups, which affects the polymer chain conformation and water retention capacity.

| Dispersion Medium | Viscosity of 1% w/v Isabgol Husk at 60 rpm (mPa·s) | Reference |

| Distilled Water | 137.6 ± 1.3531 | |

| 0.1 N HCl | 76.2 ± 0.458 | |

| Phosphate Buffer (pH 7.4) | 17.8 ± 0.488 |

Experimental Protocols for Rheological Characterization

Detailed and standardized experimental methodologies are essential for obtaining reliable and reproducible rheological data.

1. Sample Preparation:

-

Dispersion: Isabgol husk dispersions are typically prepared by dispersing a known weight of the husk in a specific volume of the desired medium (e.g., distilled water, buffer solution) under constant stirring.

-

Hydration: The dispersion is then allowed to hydrate for a sufficient period (e.g., 4 hours) to ensure complete swelling and gel formation. Any entrapped air should be removed.

-

Blending: For blends with other polymers, the individual dispersions are prepared separately and then mixed thoroughly in the desired ratios.

2. Viscosity Measurement:

-

Instrumentation: A rotational viscometer, such as a Brookfield viscometer, is commonly used.

-

Spindle and Speed: The choice of spindle and rotational speed is crucial and depends on the viscosity of the sample. For instance, a spindle SC-18 might be used. Measurements are often taken at various shear rates to characterize the shear-thinning behavior.

-

Temperature Control: The sample temperature must be precisely controlled using a water jacket or a similar temperature control unit.

3. Viscoelasticity Measurement (Oscillatory Rheology):

-

Instrumentation: A controlled-stress or controlled-strain rheometer is required for these measurements.

-

Frequency Sweep: To determine the storage modulus (G') and loss modulus (G''), a frequency sweep is performed at a constant strain within the linear viscoelastic region (LVER). This provides information about the gel's structure and whether it behaves more like a solid or a liquid.

-

Strain Sweep: The LVER is first determined by performing a strain sweep at a constant frequency. This is the range of strain where the G' and G'' values are independent of the applied strain.

Mechanism of Action: A Physicochemical Perspective

The therapeutic benefits of Isabgol are primarily attributed to its physical properties rather than classical pharmacological signaling pathways. The highly branched arabinoxylan chains in Isabgol husk are responsible for its remarkable water-holding capacity and gel-forming ability.

Caption: Conceptual workflow of Isabgol's therapeutic mechanism.

Experimental Workflow for Rheological Analysis

The following diagram outlines a typical experimental workflow for the rheological characterization of Isabgol gel.

Caption: Experimental workflow for rheological characterization.

Conclusion

The rheological properties of Isabgol hydrogels are a critical determinant of their functionality in pharmaceutical applications. Their pseudoplastic and viscoelastic nature, combined with their responsiveness to changes in concentration, temperature, and pH, allows for the formulation of versatile drug delivery systems. A thorough understanding and precise measurement of these properties are paramount for the successful development of novel and effective Isabgol-based products. This guide provides the foundational knowledge and experimental framework to aid researchers and developers in this endeavor.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. Rheological Characterization of Isabgol Husk, Gum Katira Hydrocolloids, and Their Blends - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Rheological Characterization of Isabgol Husk, Gum Katira Hydrocolloids, and Their Blends [agris.fao.org]

Isabgol's Interaction with Digestive Enzymes In Vitro: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isabgol, the husk of Plantago ovata seeds, commonly known as psyllium, is a widely utilized dietary fiber recognized for its significant effects on gastrointestinal health. Composed primarily of a highly branched arabinoxylan polysaccharide, Isabgol exhibits unique physicochemical properties, notably its high viscosity and gel-forming capacity upon hydration. These characteristics are central to its physiological effects, including its interaction with digestive enzymes. This technical guide provides a comprehensive overview of the in vitro interactions between Isabgol and key digestive enzymes: pancreatic lipase, amylase, and various proteases. It synthesizes findings from multiple studies to present detailed experimental protocols, quantitative data on enzyme inhibition, and the underlying molecular mechanisms of these interactions. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential and physiological impact of dietary fibers.

Introduction

The interaction between dietary fibers and digestive enzymes is a critical area of research in nutrition and pharmacology. Understanding these interactions at a molecular and mechanistic level can inform the development of functional foods and therapeutic agents for managing metabolic conditions such as obesity, type 2 diabetes, and hyperlipidemia. Isabgol, with its remarkable ability to form a viscous gel matrix in aqueous environments, presents a compelling case study for the physical and chemical modulation of digestive processes. This guide focuses on the in vitro evidence detailing how Isabgol can influence the activity of enzymes crucial for the digestion of fats, carbohydrates, and proteins.

Quantitative Analysis of Isabgol's Effect on Digestive Enzyme Activity

In vitro studies have consistently demonstrated the inhibitory effect of Isabgol on the activity of pancreatic lipase and amylase, with varied effects on proteolytic enzymes. The extent of this inhibition is typically dependent on the concentration of Isabgol.

Table 1: In Vitro Inhibition of Pancreatic Lipase by Isabgol

| Isabgol Concentration (g/L) | Enzyme Source | Substrate | Inhibition (%) | Reference |

| 12.5 | Human Duodenal Juice | Not Specified | 12.0 - 34.8 | [1] |

Table 2: In Vitro Inhibition of Pancreatic Amylase by Isabgol

| Isabgol Concentration (g/L) | Enzyme Source | Substrate | Inhibition (%) | Reference |

| 50 | Porcine Pancreas | Starch | 41.0 ± 1.4 | Hansen & Schulz, 1982 |

Table 3: In Vitro Effects of Isabgol on Proteolytic Enzymes

| Enzyme | Isabgol Concentration | Effect | Reference |

| Trypsin | Not Specified | Inhibition | Hansen, 1986 |

| Chymotrypsin | Not Specified | Inhibition | Hansen, 1986 |

| Carboxypeptidase A & B | Not Specified | Inhibition | Hansen, 1986 |

| Elastase | Not Specified | Inhibition | Hansen, 1986 |

| Enterokinase | Not Specified | No Influence | Hansen, 1986 |

Mechanisms of Interaction

The primary mechanism by which Isabgol interacts with digestive enzymes in vitro is through the formation of a highly viscous, gel-like matrix. This gel has profound physical effects on the enzymatic process.

-

Increased Viscosity and Reduced Enzyme Mobility : Upon hydration, the arabinoxylan chains of Isabgol form a complex network that entraps water, leading to a significant increase in the viscosity of the medium. This viscous environment physically hinders the movement of digestive enzymes, reducing their diffusion rate and the frequency of effective collisions with their substrates.

-

Enzyme Entrapment and Reduced Substrate Accessibility : The gel matrix can physically entrap enzyme molecules, effectively sequestering them from their substrates. Furthermore, the gel can coat substrate particles (e.g., starch granules, lipid droplets), creating a physical barrier that limits the access of enzymes to their active sites.

-

Molecular Interactions : Beyond physical hindrance, there is evidence of direct molecular interactions between the arabinoxylan polysaccharides of Isabgol and digestive enzymes. These interactions are thought to involve:

-

Hydrogen Bonding : The abundant hydroxyl groups on the arabinoxylan backbone and its side chains can form hydrogen bonds with amino acid residues on the surface of the enzymes.

-

Electrostatic Interactions : Although Isabgol is largely neutral, it contains some uronic acid residues that can be negatively charged, potentially leading to electrostatic interactions with positively charged regions of enzyme molecules.

-

These molecular interactions may induce conformational changes in the enzymes, affecting their catalytic activity, or block the active site, leading to competitive or non-competitive inhibition.

Detailed Experimental Protocols

The following are synthesized protocols for assessing the in vitro interaction of Isabgol with pancreatic lipase, amylase, and proteases, based on methodologies described in the literature.

Pancreatic Lipase Activity Assay

This protocol is adapted from methods using p-nitrophenyl butyrate (pNPB) as a substrate, which is hydrolyzed by lipase to release the chromogenic compound p-nitrophenol.

Materials:

-

Porcine Pancreatic Lipase (PPL)

-

Isabgol (Psyllium Husk)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

Acetonitrile

-

Spectrophotometer

Procedure:

-

Preparation of Isabgol Suspensions: Prepare a stock suspension of Isabgol in Tris-HCl buffer (e.g., 20 g/L). Create a series of dilutions to achieve the desired final concentrations in the assay.

-

Enzyme Solution: Prepare a stock solution of PPL in Tris-HCl buffer (e.g., 1 mg/mL).

-

Substrate Solution: Prepare a stock solution of pNPB in acetonitrile (e.g., 20 mM).

-

Assay: a. In a microplate well or cuvette, add the Isabgol suspension of varying concentrations. b. Add the PPL solution and pre-incubate the mixture at 37°C for 10 minutes with gentle agitation. c. Initiate the reaction by adding the pNPB substrate solution. d. Immediately measure the absorbance at 405 nm and continue to record the absorbance every minute for 10-15 minutes.

-

Control: A control reaction should be run without Isabgol.

-

Calculation: The rate of p-nitrophenol formation is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition is calculated as: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

References

Methodological & Application

Application Notes and Protocols for Mucilage Extraction from Plantago ovata Seeds

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction of mucilage from the seeds of Plantago ovata, commonly known as psyllium. The protocols detailed herein are based on established scientific literature and are designed to be reproducible in a standard laboratory setting. This guide covers aqueous extraction methods, purification techniques, and the influence of various parameters on the yield and functional properties of the extracted mucilage. Quantitative data from multiple studies are summarized for comparative analysis, and detailed experimental protocols are provided. Visual diagrams are included to illustrate the extraction workflow and the interplay of factors influencing the extraction process, aiding in the practical application of these methods for research and development purposes.

Introduction

Plantago ovata seeds and their husks are a rich source of mucilage, a complex polysaccharide with significant interest in the pharmaceutical and food industries.[1][2][3] This hydrocolloid is primarily composed of arabinoxylans, which impart its characteristic high viscosity, water-holding capacity, and gelling properties.[2][4] The mucilage from P. ovata is widely utilized as a dietary fiber supplement, and its physicochemical properties make it an excellent candidate for use as a disintegrant, binder, and controlled-release agent in drug delivery systems.

The efficiency of mucilage extraction and its resultant functional properties are highly dependent on the extraction methodology and process parameters. Factors such as temperature, pH, seed-to-water ratio, and extraction time significantly influence the yield, swelling capacity, and emulsifying properties of the mucilage. This document outlines standardized protocols for mucilage extraction and provides data to assist researchers in optimizing these parameters for their specific applications.

Materials and Equipment

Materials:

-

Plantago ovata seeds or husks

-

Distilled or deionized water

-

Acetone (analytical grade)

-

Ethanol (95% or absolute)

-

Hydrochloric acid (HCl), 0.1 M solution

-

Sodium hydroxide (NaOH), 0.1 M solution

-

Muslin cloth or fine-mesh sieve

-

Filter paper

Equipment:

-

Beakers and flasks

-

Magnetic stirrer with hot plate

-

Water bath

-

Homogenizer or blender

-

Centrifuge and centrifuge tubes

-

Oven or tray dryer (temperature controlled below 60°C)

-

Mortar and pestle or grinder

-

Sieve (#60 or #80 mesh)

-

pH meter

-

Analytical balance

-

Desiccator

Experimental Protocols

Protocol 1: Standard Aqueous Extraction

This protocol is a widely used method for obtaining a high yield of mucilage.

-

Soaking: Weigh a desired amount of Plantago ovata seeds or husks. Add distilled water at a specific seed-to-water ratio (e.g., 1:50 to 1:100 w/v). Allow the seeds to soak for an extended period, typically 24-48 hours, to facilitate the release of mucilage.

-

Heating: After soaking, transfer the mixture to a beaker and heat it. Some protocols suggest boiling for 1 hour to ensure the complete release of mucilage into the water. Alternatively, heating at a controlled temperature between 50-80°C for 60-120 minutes with constant stirring is also effective.

-

Filtration: Separate the swollen seeds and extraneous material from the mucilage solution by filtering the mixture through a muslin cloth or a fine-mesh sieve. Squeezing the cloth can help maximize the recovery of the viscous solution.

-

Precipitation: To the filtered mucilage solution, add an equal volume of acetone or ethanol while stirring continuously. This will cause the mucilage to precipitate out of the solution.

-

Collection: Collect the precipitated mucilage by filtration or centrifugation.

-

Drying: Wash the collected mucilage with a small amount of the precipitating solvent (acetone or ethanol) to remove residual water and impurities. Dry the purified mucilage in an oven or a tray dryer at a temperature below 60°C until a constant weight is achieved.

-

Milling and Storage: Grind the dried mucilage into a fine powder using a mortar and pestle or a grinder. Pass the powder through a #60 or #80 mesh sieve to obtain a uniform particle size. Store the powdered mucilage in a desiccator to prevent moisture absorption.

Protocol 2: Optimized Extraction for Functional Properties

This protocol is based on response surface methodology to optimize the functional properties of the extracted mucilage.

-

Sample Preparation: Grind the Plantago ovata seeds using a laboratory blender for approximately 2 minutes to achieve a homogenized powder.

-

Extraction: For each experimental run, use 50 g of the homogenized seed powder. Suspend the powder in distilled water at a water-to-seed ratio between 50:1 and 100:1 (mL/g).

-

Parameter Adjustment: Adjust the pH of the water to a value between 4 and 10 using 0.1 M HCl or 0.1 M NaOH before adding the seed powder. Heat the water to the desired extraction temperature, ranging from 50°C to 80°C.

-

Extraction Process: Add the seed powder to the heated, pH-adjusted water. Place the mixture in a water bath with constant stirring to maintain a consistent temperature and ensure uniform dispersion for an extraction period of 60 to 120 minutes.

-

Filtration and Precipitation: Follow steps 3 and 4 from Protocol 1 for filtration and precipitation of the mucilage.

-

Drying and Storage: Follow steps 6 and 7 from Protocol 1 for drying, milling, and storing the mucilage.

Data Presentation

The yield and functional properties of Plantago ovata mucilage are significantly influenced by the extraction parameters. The following tables summarize quantitative data from various studies.

Table 1: Effect of Extraction Parameters on Mucilage Yield and Functional Properties

| Extraction Temperature (°C) | Extraction Time (min) | Water-to-Seed Ratio (mL/g) | Water pH | Extraction Yield (%) | Swelling Capacity (mL/g) | Emulsion Capacity (%) | Emulsion Stability (%) | Reference |

| 50-80 | 60-120 | 50:1 - 100:1 | 4-10 | 20.15 - 32.36 | - | 37.61 - 77.49 | - | |

| 80 | 60 | 100:1 | 7.38 | 29.54 | 25.47 | 68.39 | 76.61 | |

| 80 | 90 | 100:1 | 7 | - | 27.61 | - | - | |

| 50 | 90 | 75:1 | 7 | - | 11.52 | - | - |

Note: The optimal conditions found through numerical optimization were an extraction temperature of 79.99°C, an extraction time of 60.02 minutes, a water-to-seed ratio of 99.99:1, and a water pH of 7.38.

Table 2: Physicochemical Properties of Plantago ovata Mucilage

| Property | Value | Reference |

| Swelling Index | 62 | |

| pH (of isolated powder) | 6.6 | |

| Melting Point (°C) | 137 | |

| Moisture Absorption (%) | 2.10 | |

| Loss on Drying (%) | 1.70 | |